ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromoethyl group, a hydroxy group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxy-2-methylindole.
Bromination: The 2-methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylate group is introduced through esterification with ethyl chloroformate in the presence of a base such as triethylamine.
Final Assembly: The bromoethyl group is added via a nucleophilic substitution reaction using ethyl bromoacetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of ethyl 1-(2-oxoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate: Another bromoethyl-containing compound with different biological activities.
5-Hydroxy-2-methylindole-3-carboxylate: Lacks the bromoethyl group but shares the indole core structure.
Uniqueness
Ethyl 1-(2-bromoethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical modifications and potential biological activities. The presence of the bromoethyl group provides a reactive site for further derivatization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 1-(2-bromoethyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-3-19-14(18)13-9(2)16(7-6-15)12-5-4-10(17)8-11(12)13/h4-5,8,17H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYFHMHOAWDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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